Product packaging for Benzenesulfonylmethylsulfanylbenzene(Cat. No.:CAS No. 15296-86-3)

Benzenesulfonylmethylsulfanylbenzene

Cat. No.: B11999182
CAS No.: 15296-86-3
M. Wt: 264.4 g/mol
InChI Key: NRSIZSICNCVLJE-UHFFFAOYSA-N
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Description

Benzenesulfonylmethylsulfanylbenzene is an organic sulfur-containing compound offered as a high-purity material for research and development purposes. This compound is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any personal applications. The structure of the molecule features a benzene ring linked to a sulfanylmethyl group, which is further connected to a benzenesulfonyl moiety . This combination of sulfide and sulfone functional groups within a single molecule suggests potential utility in various research contexts, such as serving as a synthetic intermediate or a building block for more complex chemical architectures. Researchers investigating novel ligands for catalysis, the development of functionalized materials, or studying the properties of organosulfur compounds may find this reagent of particular interest. The specific physical and chemical properties, detailed mechanistic actions, and comprehensive safety data for this compound are areas that require further characterization by the qualified researcher.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12O2S2 B11999182 Benzenesulfonylmethylsulfanylbenzene CAS No. 15296-86-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzenesulfonylmethylsulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2S2/c14-17(15,13-9-5-2-6-10-13)11-16-12-7-3-1-4-8-12/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRSIZSICNCVLJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60934635
Record name {[(Benzenesulfonyl)methyl]sulfanyl}benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15296-86-3
Record name NSC122660
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122660
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name {[(Benzenesulfonyl)methyl]sulfanyl}benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60934635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reaction Mechanisms in the Formation and Transformation of Benzenesulfonylmethylsulfanylbenzene

Fundamental Principles of Mechanistic Investigations in Organic Chemistry

The elucidation of organic reaction mechanisms is a multifaceted process that combines experimental observations with theoretical calculations. bohrium.comnih.gov A proposed mechanism must be consistent with all experimental data, including the structures of all products and byproducts formed. dalalinstitute.com Key experimental techniques and principles employed in mechanistic studies include:

Product Analysis: A complete characterization of all reaction products, including isomers and minor byproducts, provides crucial clues about the reaction pathway. dalalinstitute.comjsscacs.edu.in

Kinetics: The study of reaction rates and how they are affected by changes in reactant concentrations, temperature, and catalysts helps to identify the rate-determining step and the molecularity of the reaction. jsscacs.edu.inmckgroup.org Kinetic data can be obtained through various methods, including spectroscopic techniques like UV-vis spectroscopy. jsscacs.edu.innumberanalytics.com

Detection and Isolation of Intermediates: While transition states are fleeting, reaction intermediates are species that exist in a potential energy well between reactants and products. chemicalnote.com In some cases, intermediates can be isolated and their structures determined using spectroscopic methods such as NMR and IR spectroscopy. dalalinstitute.comjsscacs.edu.in If an intermediate is too unstable to be isolated, it may be detected spectroscopically or trapped by reacting it with another species. dalalinstitute.com

Isotope Labeling: By replacing an atom in a reactant with one of its heavier isotopes, chemists can trace the path of that atom throughout the reaction. dalalinstitute.comjsscacs.edu.in The "isotope effect," where a bond to a heavier isotope breaks more slowly, can be used to determine if a particular bond is broken in the rate-determining step. jsscacs.edu.inchemicalnote.com

Stereochemical Studies: If a reaction can produce stereoisomers, the observed stereochemistry of the products can provide significant insight into the mechanism. jsscacs.edu.inchemicalnote.com

Crossover Experiments: These experiments are used to determine if a reaction is intramolecular (occurring within a single molecule) or intermolecular (occurring between different molecules). dalalinstitute.com

Computational Chemistry: Theoretical methods, such as Density Functional Theory (DFT) and ab initio calculations, have become indispensable tools for studying reaction mechanisms. rsc.orgnumberanalytics.com These methods can be used to model reaction pathways, calculate the energies of reactants, products, intermediates, and transition states, and provide insights that may be difficult to obtain experimentally. bohrium.comrsc.orgufl.edu The synergy between computational and experimental chemistry has proven to be highly effective in elucidating complex reaction mechanisms. bohrium.comnih.gov

The following table summarizes the primary methods used in mechanistic investigations:

MethodInformation Gained
Product Identification Accounts for all species formed, guiding the proposal of plausible mechanisms. dalalinstitute.com
Kinetic Studies Determines the rate law, order of reaction, and identifies the rate-determining step. jsscacs.edu.inmckgroup.org
Intermediate Detection Provides direct evidence for the existence of transient species in the reaction pathway. dalalinstitute.comjsscacs.edu.in
Isotopic Labeling Tracks the movement of specific atoms and helps identify bond-breaking steps. dalalinstitute.comjsscacs.edu.in
Stereochemical Analysis Elucidates the three-dimensional course of the reaction. jsscacs.edu.inchemicalnote.com
Crossover Experiments Distinguishes between intramolecular and intermolecular processes. dalalinstitute.com
Computational Modeling Provides theoretical insights into reaction energies, structures, and pathways. rsc.orgnumberanalytics.com

Mechanistic Pathways for Carbon-Sulfur Bond Formation

The formation of the carbon-sulfur bonds in benzenesulfonylmethylsulfanylbenzene involves the creation of a thioether linkage. The construction of C-S bonds is a cornerstone of organosulfur chemistry, with applications in pharmaceuticals and materials science. nih.govrsc.org Several mechanistic pathways can be employed for this purpose.

Radical reactions offer a powerful and increasingly utilized strategy for forming C-S bonds, often under mild conditions. nih.gov These reactions typically proceed through a chain mechanism involving initiation, propagation, and termination steps. libretexts.orgyoutube.com

Photo-induced Mechanisms: Visible-light photoredox catalysis has emerged as a valuable tool for initiating radical reactions. mdpi.com In a typical photo-induced synthesis of a thioether, a photocatalyst absorbs light and enters an excited state. This excited photocatalyst can then interact with a thiol to generate a thiyl radical through a single-electron transfer (SET) process. mdpi.com This thiyl radical can then add to an aromatic ring or other unsaturated system.

A general mechanism for the photo-induced formation of a thioether can be described as follows:

Photoexcitation: A photocatalyst (PC) absorbs light to form an excited state (PC*).

Radical Generation: The excited photocatalyst facilitates the formation of a thiyl radical (RS•) from a thiol (RSH).

Radical Addition: The thiyl radical adds to an aryl substrate.

Propagation: The resulting radical intermediate can then propagate the chain, often by abstracting a hydrogen atom from another molecule of the thiol, to form the thioether product and regenerate the thiyl radical. mdpi.com

Recent research has also explored the use of electron donor-acceptor (EDA) complexes in visible-light-driven C-S bond formation. acs.org In these systems, an EDA complex forms between a thiolate and an aryl halide, which upon photoexcitation, generates a thiyl radical and an aryl radical that can then couple. acs.org

Transition metal catalysis, particularly with palladium, is a widely used and efficient method for forming C-S bonds. rsc.orgnih.govrsc.org The general mechanism for these cross-coupling reactions involves a catalytic cycle that typically includes the following key steps: rsc.org

Oxidative Addition: The active low-valent metal catalyst (e.g., Pd(0)) undergoes oxidative addition to an aryl halide (Ar-X), forming a higher-valent metal-aryl complex (Ar-Pd(II)-X).

Ligand Exchange/Thiolate Formation: A thiol (R-SH) coordinates to the metal center, often with the assistance of a base to deprotonate the thiol and form a more nucleophilic thiolate (RS-).

Reductive Elimination: The aryl and thiolate ligands on the metal center couple and are eliminated from the coordination sphere, forming the aryl thioether (Ar-S-R) and regenerating the low-valent metal catalyst, which can then re-enter the catalytic cycle.

The specific details of the catalytic cycle can vary depending on the metal, ligands, and reaction conditions. For example, some palladium-catalyzed reactions may proceed through different intermediates or have alternative rate-determining steps. nih.govrsc.org The development of new catalysts and a deeper mechanistic understanding continue to expand the scope and efficiency of these transformations. nih.govacs.orgnih.gov

The following table outlines a simplified catalytic cycle for a palladium-catalyzed C-S cross-coupling reaction:

StepDescription
Oxidative Addition Pd(0) inserts into the Ar-X bond to form Ar-Pd(II)-X.
Ligand Exchange The thiolate (RS⁻) displaces the halide (X⁻) on the palladium center.
Reductive Elimination The Ar-S-R product is formed, and the Pd(0) catalyst is regenerated.

Nucleophilic Aromatic Substitution (SNAr): This mechanism is viable when the aromatic ring is activated by the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group (such as a halide). masterorganicchemistry.comwikipedia.org The reaction proceeds via a two-step addition-elimination mechanism. researchgate.net

Addition: A nucleophile, in this case, a thiolate anion (RS⁻), attacks the electron-deficient aromatic ring at the carbon bearing the leaving group. This step disrupts the aromaticity and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comwikipedia.org This is typically the rate-determining step.

Elimination: The leaving group departs, restoring the aromaticity of the ring and forming the final thioether product.

The presence of electron-withdrawing groups is crucial as they stabilize the negative charge of the Meisenheimer intermediate. masterorganicchemistry.comwikipedia.org This pathway is a common method for synthesizing aryl thioethers from activated aryl halides or nitroarenes. researchgate.netbohrium.com

Electrophilic Pathways: While less common for the synthesis of simple thioethers from arenes, electrophilic thiolation can occur. In these reactions, an electrophilic sulfur species would react with a nucleophilic aromatic ring. This is more analogous to electrophilic aromatic substitution reactions like halogenation or nitration.

Mechanisms of Sulfonyl Group Formation and Modification

The sulfonyl group in this compound is formed by the oxidation of the corresponding thioether.

The oxidation of a thioether to a sulfone proceeds in two stages, with the sulfoxide (B87167) as an intermediate. researchgate.net

Thioether → Sulfoxide → Sulfone

A variety of oxidizing agents can be used for this transformation, including hydrogen peroxide (H₂O₂), peroxy acids (like m-CPBA), and molecular oxygen, often in the presence of a catalyst. organic-chemistry.orgresearchgate.net

The mechanism of oxidation depends on the specific oxidant used. For example, with hydrogen peroxide, the reaction can be catalyzed by various metal catalysts, such as titanium-containing zeolites. researchgate.netrsc.org The proposed mechanism often involves the activation of H₂O₂ by the catalyst to form a highly reactive oxidizing species.

In a general sense, the oxidation at the sulfur atom involves the nucleophilic attack of the sulfur lone pair on the electrophilic oxygen of the oxidant. This leads to the formation of the sulfoxide. Further oxidation of the sulfoxide to the sulfone occurs via a similar mechanism, though it is generally slower than the initial oxidation of the thioether. acs.org

The selective oxidation of a thioether to either the sulfoxide or the sulfone can often be controlled by the choice of oxidant, stoichiometry, and reaction conditions. organic-chemistry.orgacs.org For instance, using one equivalent of the oxidizing agent under controlled temperatures can favor the formation of the sulfoxide, while an excess of a strong oxidant will typically lead to the sulfone. organic-chemistry.org

Photooxidation provides another route to sulfones. rsc.org These reactions can involve the generation of reactive oxygen species like singlet oxygen or superoxide (B77818) radical anions, which then oxidize the thioether. rsc.org The mechanism can be complex, but it generally involves an initial electron transfer from the thioether to a photosensitizer, followed by reaction with oxygen. rsc.org

The following table lists common oxidizing agents for the conversion of thioethers to sulfones:

Oxidizing AgentConditions/Catalyst
Hydrogen Peroxide (H₂O₂)Often requires a catalyst (e.g., Ti- or Nb-based). organic-chemistry.org
meta-Chloroperoxybenzoic Acid (m-CPBA)A common and effective reagent for this transformation. researchgate.net
Molecular Oxygen (O₂)Typically requires a catalyst and elevated temperatures. organic-chemistry.org
Potassium Permanganate (KMnO₄)A strong oxidizing agent.
SelectfluorAn electrophilic fluorinating agent that also acts as an oxidant. organic-chemistry.org

Electrophilic Aromatic Sulfonylation Mechanisms

The formation of this compound typically proceeds via an electrophilic aromatic substitution (SEAr) reaction, specifically a Friedel-Crafts-type sulfonylation. In this process, thioanisole (B89551) (methylsulfanylbenzene) is treated with benzenesulfonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

The mechanism can be delineated into three primary stages:

Generation of the Electrophile: The reaction is initiated by the interaction between the Lewis acid catalyst (AlCl₃) and benzenesulfonyl chloride. The Lewis acid coordinates to the chlorine atom, polarizing the sulfur-chlorine bond and facilitating its cleavage. This generates a highly electrophilic benzenesulfonyl cation (C₆H₅SO₂⁺) or a more complex species, which serves as the active electrophile in the reaction. wikipedia.orgcore.ac.uk

Reaction: C₆H₅SO₂Cl + AlCl₃ ⇌ [C₆H₅SO₂]⁺[AlCl₄]⁻

Nucleophilic Attack and Formation of the Arenium Ion: The electron-rich aromatic ring of thioanisole acts as a nucleophile, attacking the benzenesulfonyl cation. masterorganicchemistry.com The methylsulfanyl (-SCH₃) group on the thioanisole ring is an activating group and an ortho, para-director due to the ability of the sulfur atom's lone pairs to donate electron density to the ring through resonance. This directs the incoming electrophile primarily to the positions ortho and para to the -SCH₃ group. The attack results in the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma (σ) complex. nih.gov The stability of this intermediate is a key factor in determining the reaction rate.

Deprotonation and Restoration of Aromaticity: In the final step, a weak base, typically the [AlCl₄]⁻ complex, abstracts a proton from the carbon atom bearing the newly attached benzenesulfonyl group. masterorganicchemistry.com This step restores the aromaticity of the ring, yielding the final product, this compound, and regenerating the Lewis acid catalyst along with the formation of HCl.

Kinetic and Thermodynamic Considerations in Reaction Mechanism Delineation

The regioselectivity of the sulfonylation of thioanisole is a critical aspect that is governed by both kinetic and thermodynamic factors. The distinction between the kinetically and thermodynamically preferred products is a common feature in electrophilic aromatic substitution reactions, particularly in reversible ones like sulfonation. wikipedia.orgacs.orgstackexchange.com

Kinetic Control: At lower reaction temperatures, the reaction is typically under kinetic control, meaning the product distribution is determined by the relative rates of formation of the different isomers. thecatalyst.org The activation energy for the formation of the ortho and para isomers is generally lower due to the electron-donating nature of the methylsulfanyl group, which stabilizes the corresponding arenium ion intermediates. Therefore, the ortho and para isomers are the kinetically favored products. stackexchange.com

Thermodynamic Control: Aromatic sulfonation is often a reversible process. wikipedia.orgstackexchange.com At higher temperatures, the reaction can reach equilibrium, and the product distribution will reflect the relative thermodynamic stabilities of the isomers. This is known as thermodynamic control. acs.orgscribd.com The para-isomer of this compound is generally the most thermodynamically stable product. This increased stability is primarily due to reduced steric hindrance between the bulky benzenesulfonyl group and the methylsulfanyl group, compared to the more crowded ortho-isomer. Consequently, when the reaction is allowed to equilibrate at elevated temperatures, the para-isomer is expected to be the major product.

This principle is well-documented in the sulfonation of other substituted benzenes, as illustrated in the table below.

Table 1: Kinetic vs. Thermodynamic Control in Aromatic Sulfonation

SubstrateConditionsControl TypeMajor Product(s)Reference
NaphthaleneH₂SO₄, 80°CKineticNaphthalene-1-sulfonic acid thecatalyst.org
NaphthaleneH₂SO₄, 160°CThermodynamicNaphthalene-2-sulfonic acid stackexchange.comthecatalyst.org
Tolueneconc. H₂SO₄, Room Temp.Kineticortho- and para-Toluenesulfonic acid stackexchange.com
Tolueneconc. H₂SO₄, 150-200°CThermodynamicmeta-Toluenesulfonic acid stackexchange.com

By carefully selecting the reaction temperature and time, it is possible to control the isomeric composition of the product, favoring either the kinetically or thermodynamically preferred isomer of this compound.

Intermediate Characterization and Spectroscopic Probes for Reaction Monitoring

The study of reaction mechanisms relies heavily on the detection and characterization of transient species, such as reaction intermediates, and on the real-time monitoring of reactant and product concentrations. A variety of spectroscopic techniques are employed for these purposes in the context of forming this compound.

The arenium ion (σ-complex) is the key intermediate in the electrophilic sulfonylation pathway. Due to its high reactivity and short lifetime, direct observation often requires specialized techniques. Low-temperature experiments can slow the reaction rates sufficiently to allow for the accumulation of the intermediate to a detectable concentration.

Mass spectrometry (MS), particularly with soft ionization techniques like electrospray ionization (ESI), is a powerful tool for detecting charged intermediates directly from the reaction mixture. nih.govrsc.org It can provide the mass-to-charge ratio and elemental composition of intermediates, confirming their existence.

In situ spectroscopic methods are invaluable for monitoring the progress of the reaction without the need for sampling and quenching.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to follow the consumption of thioanisole and the formation of the this compound isomers. scirp.org Changes in the chemical shifts and integration of aromatic proton signals provide quantitative data on the reaction kinetics and product distribution.

Infrared (IR) Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy can monitor the reaction by tracking the disappearance of C-H vibrations of the starting material and the appearance of characteristic absorption bands of the product, such as the strong S=O stretching vibrations of the sulfonyl group (typically around 1350 and 1160 cm⁻¹). scirp.org

UV-Visible (UV-Vis) Spectroscopy: The formation of the colored arenium ion intermediate can sometimes be detected by UV-Vis spectroscopy. rsc.org Furthermore, the electronic transitions of the reactant and product molecules differ, allowing for the reaction progress to be monitored by observing changes in the absorption spectrum. rsc.org

Radical trapping experiments, using agents like TEMPO, can be performed to investigate whether alternative radical-based pathways are competing with the primary electrophilic mechanism. rsc.orgthieme-connect.de

Table 2: Spectroscopic Techniques for Reaction Analysis

TechniqueApplicationInformation ObtainedReference
Mass Spectrometry (MS)Intermediate DetectionMass, elemental composition, and structure of transient species like the arenium ion. nih.govrsc.org
NMR SpectroscopyReaction Monitoring, Structural ElucidationQuantitative data on reactant consumption and product formation; isomeric ratios; molecular structure. scirp.org
IR SpectroscopyReaction MonitoringTracking changes in functional groups (e.g., appearance of S=O stretch). scirp.org
UV-Vis SpectroscopyIntermediate Detection, Reaction MonitoringDetection of colored intermediates; kinetic data from changes in absorbance. rsc.orgnih.gov

These analytical methods provide a comprehensive picture of the reaction, enabling the elucidation of the mechanism, the differentiation between kinetic and thermodynamic control, and the optimization of reaction conditions for the synthesis of this compound.

Theoretical and Computational Chemistry of Benzenesulfonylmethylsulfanylbenzene

Quantum Chemical Calculations for Molecular Structure and Energetics

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying organosulfur compounds due to its favorable balance of accuracy and computational cost. youtube.commdpi.com DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. This approach is effective for predicting the geometries and energies of sulfone-containing molecules. mdpi.com

For instance, studies on analogous aryl sulfones demonstrate that DFT can be used to investigate polymerization processes and predict the spontaneity of reactions. mdpi.comnih.gov In conformational analysis of similar molecules like dipropyl sulfone, specific long-range corrected hybrid density functionals, such as wB97XD, combined with large basis sets like 6-311++G(2df,2pd), have been shown to be superior in predicting correct dihedral angles and molecular structures, a task where some common functionals like B3LYP may fail. researchgate.net Theoretical calculations on diphenyl sulfide, a related structural motif, have shown that ab initio methods using basis sets with polarization functions on the sulfur atom are important for obtaining accurate structures. capes.gov.br DFT has also been successfully employed to compute the pKa values of various organosulfur compounds, showing good agreement with experimental data, particularly when using diffuse function basis sets like 6-31+G(d,p) with a suitable solvation model. researchgate.net

The application of DFT to benzenesulfonylmethylsulfanylbenzene would involve optimizing its geometry to find the minimum energy structure. This would provide data on bond lengths (e.g., C-S, S=O, S-C), bond angles (e.g., C-S-C, O-S-O), and dihedral angles, which define its three-dimensional shape. The table below illustrates the type of structural data that would be obtained from such a calculation, based on typical values for aryl sulfones and thioethers.

Structural Parameter Predicted Value Range Methodology
C-S (Sulfone) Bond Length1.75 - 1.79 ÅDFT (e.g., wB97XD/6-311++G(d,p))
S=O Bond Length1.43 - 1.46 ÅDFT (e.g., wB97XD/6-311++G(d,p))
C-S (Thioether) Bond Length1.79 - 1.83 ÅDFT (e.g., wB97XD/6-311++G(d,p))
O-S-O Bond Angle118° - 122°DFT (e.g., wB97XD/6-311++G(d,p))
C-S-C (Sulfone) Bond Angle104° - 108°DFT (e.g., wB97XD/6-311++G(d,p))

To achieve higher accuracy, particularly for describing electron correlation effects, post-Hartree-Fock methods are employed. wikipedia.orgststephens.net.in These methods build upon the Hartree-Fock (HF) approximation, which simplifies electron-electron repulsion by considering an average field, thereby neglecting the instantaneous interactions known as electron correlation. ststephens.net.innumberanalytics.com The difference between the exact energy and the HF energy is the correlation energy, which is crucial for accurate predictions of reaction barriers and bond-breaking processes. ststephens.net.innumberanalytics.com

Common post-Hartree-Fock methods include:

Configuration Interaction (CI): This method improves upon the HF wavefunction by including configurations that represent excited electronic states. While conceptually simple, it is computationally demanding, and truncated CI methods may not be size-consistent. wikipedia.orgststephens.net.in

Møller-Plesset Perturbation Theory (MPn): This method treats electron correlation as a perturbation to the HF Hamiltonian. Second-order Møller-Plesset theory (MP2) is a widely used and cost-effective method for including dynamic correlation. ststephens.net.in

Coupled Cluster (CC) Theory: CC methods, such as Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)), are considered the "gold standard" in computational chemistry for their high accuracy in calculating energies. numberanalytics.com They are size-consistent and provide reliable results for a wide range of molecular systems. ststephens.net.innumberanalytics.com

While computationally more expensive than DFT, these methods would provide benchmark energetic and structural data for this compound, serving as a reference for less costly computational approaches. wikipedia.org

Computational Analysis of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. smu.edu By mapping the potential energy surface (PES), chemists can identify reactants, products, intermediates, and the transition states that connect them. This knowledge is fundamental to understanding how a reaction proceeds, its kinetics, and its thermodynamics.

Once a transition state (a first-order saddle point on the PES) has been located, the Intrinsic Reaction Coordinate (IRC) path can be calculated to confirm that it correctly connects the desired reactants and products. scm.com The IRC is defined as the minimum energy path in mass-weighted coordinates leading downhill from the transition state to the local minima of the reactants and products. scm.com Following this path provides a detailed picture of the geometric changes that occur during the transformation, essentially creating a "movie" of the reaction mechanism. scm.com For a reaction involving this compound, such as its synthesis or a subsequent functionalization, an IRC analysis would verify the calculated transition state structure and reveal the sequence of bond-forming and bond-breaking events. acs.org

The Reaction Path Hamiltonian (RPH) model, introduced by Miller, Handy, and Adams, uses the information from the IRC to study the dynamics of a chemical reaction. smu.edu It focuses on the region of the potential energy surface along the reaction path, treating the motion along the path and the vibrational motions perpendicular to it. smu.edu This approach allows for the calculation of reaction rates and the analysis of how energy flows between different vibrational modes during the reaction. smu.edursc.org RPH studies can provide a deep, systematic insight into the reaction mechanism beyond what is available from static transition state theory alone. smu.edu For reactions of this compound, RPH analysis could predict product distributions in cases of competing pathways and explain how vibrational excitation of reactants might influence the reaction outcome.

Electronic Structure Analysis and Reactivity Descriptors

The electronic structure of a molecule dictates its reactivity. The sulfonyl (−SO2−) group is a strong electron-withdrawing group, which significantly influences the electron distribution in an aromatic ring. fiveable.me This polarization affects the molecule's reactivity in processes like electrophilic aromatic substitution. fiveable.me

Computational methods can quantify this influence through various reactivity descriptors derived from the electronic structure. These descriptors help predict where a molecule is most likely to react.

Descriptor Description Relevance to this compound
Atomic Charges Distribution of electron charge among the atoms.Identifies electrophilic (positive) and nucleophilic (negative) sites. The sulfur atom of the sulfonyl group will be highly positive.
Frontier Molecular Orbitals (HOMO/LUMO) The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap indicates chemical reactivity.
Molecular Electrostatic Potential (MEP) Maps the electrostatic potential onto the electron density surface.Visually identifies regions of negative potential (prone to electrophilic attack) and positive potential (prone to nucleophilic attack).
Fukui Functions Describes the change in electron density at a point when the total number of electrons changes.Predicts the most reactive sites for nucleophilic, electrophilic, and radical attack.

Analysis of these descriptors for this compound would reveal the electron-deficient nature of the sulfonyl-substituted ring and the comparatively electron-rich nature of the methylsulfanyl-substituted ring. The sulfonyl group stabilizes adjacent negative charges, while the thioether group can be oxidized or participate in reactions at the sulfur atom. fiveable.memasterorganicchemistry.com Such analyses are crucial for designing new synthetic routes and understanding the compound's chemical behavior. mdpi.com

Atomic Charges and Electron Density Distributions

The distribution of electron density within a molecule is key to understanding its polarity, solubility, and how it interacts with other molecules. Atomic charge calculations provide a simplified, atom-centered view of this distribution.

Several methods are used to calculate atomic charges, including Mulliken, Natural Population Analysis (NPA), and Quantum Theory of Atoms in Molecules (QTAIM). nih.gov These methods partition the total electron density among the atoms in a molecule, providing a numerical value for the partial charge on each atom. nih.gov For a molecule like this compound, which contains electronegative oxygen and sulfur atoms, significant partial negative charges would be expected on these atoms, while the adjacent carbon and sulfur atoms would likely bear partial positive charges.

The electron density distribution, a more detailed descriptor, can be visualized as a three-dimensional map showing regions of high and low electron density. tu-braunschweig.denih.govmdpi.com This distribution is crucial for understanding chemical bonding and reactivity. tu-braunschweig.de In this compound, regions of high electron density would be concentrated around the electronegative atoms and within the pi systems of the benzene (B151609) rings. The analysis of the Laplacian of the electron density can further reveal areas of charge concentration and depletion, providing a more nuanced picture of the electronic environment. mdpi.com

To illustrate how atomic charges would be presented, the following table provides a hypothetical representation for this compound.

Illustrative Atomic Charges for this compound (Note: These values are for illustrative purposes only and are not derived from actual calculations.)

AtomHypothetical Atomic Charge (e)
S (sulfonyl)+1.2
O (sulfonyl)-0.6
S (methyl)-0.2
C (phenyl, attached to SO2)+0.1
C (phenyl, attached to SMe)-0.1

Molecular Orbitals and Frontier Orbital Analysis

Molecular orbitals (MOs) describe the wave-like behavior of electrons in a molecule and are formed from the combination of atomic orbitals. wikipedia.orgyoutube.com The energies and shapes of these orbitals are fundamental to understanding a molecule's electronic transitions and reactivity. Frontier orbital theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. wikipedia.orgyoutube.com

The HOMO is the orbital from which the molecule is most likely to donate electrons, reflecting its nucleophilic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical stability and reactivity. researchgate.net A smaller gap suggests that the molecule is more easily excitable and generally more reactive.

For this compound, the HOMO would likely be localized on the electron-rich methylsulfanylbenzene moiety, while the LUMO might be concentrated on the electron-withdrawing benzenesulfonyl group. The interaction and mixing of orbitals from these two substituent groups play a crucial role in determining the final energy levels of the frontier orbitals. nih.govrsc.org

An illustrative data table for the frontier orbitals of this compound is provided below.

Illustrative Frontier Orbital Energies for this compound (Note: These values are for illustrative purposes only and are not derived from actual calculations.)

OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.8
HOMO-LUMO Gap4.7

Conceptual DFT Global Reactivity Descriptors

Key global reactivity descriptors include:

Electronegativity (χ): A measure of the ability of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance of a molecule to changes in its electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of chemical hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons, quantifying its electrophilic character.

These descriptors are typically calculated from the energies of the HOMO and LUMO. researchgate.net For this compound, the presence of both electron-donating (methylsulfanyl) and electron-withdrawing (benzenesulfonyl) groups would influence these reactivity indices in a complex manner.

An illustrative table of conceptual DFT global reactivity descriptors for this compound is shown below.

Illustrative Conceptual DFT Global Reactivity Descriptors for this compound (Note: These values are for illustrative purposes only and are not derived from actual calculations.)

DescriptorFormulaHypothetical Value
Electronegativity (χ)-(E_HOMO + E_LUMO)/24.15 eV
Chemical Hardness (η)(E_LUMO - E_HOMO)/22.35 eV
Chemical Softness (S)1/(2η)0.21 eV⁻¹
Electrophilicity Index (ω)χ²/(2η)3.67 eV

Solvent Effects and Environmental Influences on Reactivity Modeling

The chemical reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. libretexts.orglibretexts.org Computational models can account for solvent effects through either explicit models, where individual solvent molecules are included in the calculation, or implicit models, where the solvent is treated as a continuous medium with a specific dielectric constant.

For a molecule like this compound, the polarity of the solvent would be a critical factor. Polar solvents would be expected to stabilize any charged intermediates or transition states that might form during a reaction, potentially altering reaction pathways and rates. libretexts.org For instance, in a nucleophilic substitution reaction, a polar protic solvent could stabilize both the leaving group and the nucleophile, affecting the kinetics of the reaction. libretexts.org Computational modeling of this compound in different solvents would allow for a systematic investigation of these effects on its reactivity and electronic properties.

Spectroscopic Characterization Methodologies for Structural Elucidation of Benzenesulfonylmethylsulfanylbenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed structural map can be constructed.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of benzenesulfonylmethylsulfanylbenzene is expected to show distinct signals corresponding to the aromatic protons on both benzene (B151609) rings and the methyl protons of the methylsulfanyl group. The electron-withdrawing nature of the sulfonyl group (-SO₂-) will deshield the protons on its attached ring, shifting them downfield compared to the protons on the ring bearing the electron-donating methylsulfanyl group (-SMe).

The protons on the benzenesulfonyl ring are predicted to appear in the range of δ 7.5-8.0 ppm. The protons ortho to the sulfonyl group would be the most deshielded. The protons on the methylsulfanyl-substituted ring are expected to resonate further upfield, likely in the δ 7.1-7.4 ppm region. rsc.org The methyl protons (-SCH₃) would appear as a sharp singlet, significantly upfield, predicted around δ 2.5 ppm. rsc.org

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Aromatic H (Benzenesulfonyl)7.8 - 8.0Multiplet~7-8
Aromatic H (Benzenesulfonyl)7.5 - 7.7Multiplet~7-8
Aromatic H (Methylsulfanyl)7.2 - 7.4Multiplet~7-8
Methyl H (-SCH₃)~2.5SingletN/A

Carbon-13 NMR (¹³C NMR) Analysis

In the ¹³C NMR spectrum, six distinct signals are anticipated for the aromatic carbons, in addition to the signal for the methyl carbon. Similar to the proton spectrum, the carbons of the benzenesulfonyl ring will be deshielded relative to those of the methylsulfanylphenyl ring.

The carbon directly attached to the sulfonyl group (ipso-carbon) is expected to be significantly downfield. The carbons of the benzenesulfonyl ring would likely appear in the δ 127-140 ppm range. For the other ring, the carbon attached to the sulfur atom is predicted to be around δ 138 ppm, with the other aromatic carbons appearing between δ 125-130 ppm. publish.csiro.au The methyl carbon signal is expected at approximately δ 15-16 ppm. nih.gov

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aromatic C (ipso, -SO₂-)~140
Aromatic C (Benzenesulfonyl)127 - 134
Aromatic C (ipso, -SMe)~138
Aromatic C (Methylsulfanyl)125 - 130
Methyl C (-SCH₃)~15

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the proton and carbon signals and establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, COSY would show correlations between adjacent aromatic protons within each of the two spin systems (the ortho, meta, and para protons of each ring). It would be critical in differentiating the signals belonging to the benzenesulfonyl ring from those of the methylsulfanylphenyl ring. No correlation would be observed for the methyl singlet. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly attached proton and carbon atoms (¹H-¹³C one-bond couplings). sdsu.edu Each aromatic C-H group would produce a cross-peak, linking its specific ¹H chemical shift to its corresponding ¹³C chemical shift. The methyl singlet in the ¹H spectrum would correlate with the methyl signal in the ¹³C spectrum. This technique is invaluable for assigning the carbons that have attached protons. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two or three bonds (²JCH and ³JCH couplings). sdsu.edu This is arguably the most powerful experiment for piecing together the molecular structure. Key expected correlations would include:

The methyl protons (-SCH₃) showing a correlation to the ipso-carbon of the methylsulfanylphenyl ring.

Protons on each aromatic ring showing correlations to the other carbons within the same ring, confirming the substitution pattern. youtube.com

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. For this compound, the most characteristic signals would be from the sulfonyl group.

The key diagnostic peaks are the strong, sharp absorptions corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group. researchgate.net Based on data for analogous sulfones, these are predicted to appear around 1325-1300 cm⁻¹ (asymmetric) and 1160-1140 cm⁻¹ (symmetric). researchgate.netnist.gov Other expected absorptions include C-H stretching from the aromatic rings (above 3000 cm⁻¹) and the methyl group (below 3000 cm⁻¹), and C=C stretching vibrations for the aromatic rings in the 1600-1450 cm⁻¹ region. rsc.org

Predicted IR Absorption Data for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3100 - 3000Medium-Weak
Aliphatic C-H Stretch (-CH₃)2980 - 2870Weak
S=O Asymmetric Stretch1325 - 1300Strong
Aromatic C=C Stretch1600 - 1450Medium-Weak
S=O Symmetric Stretch1160 - 1140Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby revealing its molecular weight and offering clues about its structure.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) measures the m/z value to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the determination of the exact molecular formula of a compound from its measured mass. For this compound (C₁₃H₁₂O₂S₂), the exact mass can be calculated.

Calculated Exact Mass: 264.02787 Da

An HRMS experiment would be expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to this exact mass, confirming the elemental composition of the molecule. The fragmentation pattern would likely involve the cleavage of the C-S and S-S bonds, yielding characteristic fragments such as the benzenesulfonyl cation (m/z 141) and the methylsulfanylphenyl cation (m/z 123). nih.govnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is characterized by absorption bands arising from the π-electron system of the benzene ring. The sulfonyl group (-SO₂-) and the methylsulfanyl group (-SCH₃) act as auxochromes, influencing the position and intensity of these absorption bands.

Table 2: Typical UV-Vis Absorption Data for Aromatic Sulfones
TransitionApproximate λmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Assignment
π → π220-280~1,000 - 10,000Aromatic ring B-band
π → π~200-230~10,000 - 50,000Aromatic ring E-band
n → π*>280LowFrom non-bonding electrons on sulfur and oxygen

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that provides information about the functional groups and molecular structure of a compound. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it complementary to infrared (IR) spectroscopy. The Raman spectrum of this compound will display characteristic peaks corresponding to the vibrations of its constituent functional groups.

Key vibrational modes expected in the Raman spectrum include:

S=O Stretching: The symmetric and asymmetric stretching vibrations of the sulfonyl group (SO₂) are typically strong in the Raman spectrum and appear in the region of 1100-1160 cm⁻¹ and 1300-1350 cm⁻¹, respectively. For example, in 4-chloro-phenyl azomethylsulfone, SO₂ molecular vibrations are observed at 516 cm⁻¹ (wagging) and 1131 cm⁻¹. rsc.org

C-S Stretching: The stretching vibrations of the C-S bonds will also be present, typically in the range of 600-800 cm⁻¹.

Aromatic C-H and C=C Stretching: The aromatic ring gives rise to several characteristic peaks, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region.

Aliphatic C-H Stretching: The C-H stretching vibrations of the methyl group will appear in the 2850-3000 cm⁻¹ range.

Table 3: Predicted Characteristic Raman Shifts for this compound
Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3060C-H StretchAromatic
~2925C-H StretchMethyl
~1585C=C StretchAromatic Ring
~1320S=O Asymmetric StretchSulfonyl
~1150S=O Symmetric StretchSulfonyl
~1090Ring BreathingAromatic
~750C-S StretchAryl-Sulfur
~690C-S StretchMethyl-Sulfur

Integration of Spectroscopic Data for Comprehensive Structural Assignment

While each spectroscopic technique provides valuable pieces of the structural puzzle, a definitive assignment for this compound is achieved through the integration of data from all methods.

The mass spectrum confirms the molecular weight and provides key fragments that piece together the connectivity of the phenyl, sulfonyl, and methylsulfanyl groups. UV-Vis spectroscopy corroborates the presence of the aromatic chromophore and the influence of the sulfur-containing substituents. Finally, Raman spectroscopy offers a detailed fingerprint of the functional groups present, confirming the sulfonyl and methylsulfanyl moieties and the substitution pattern of the benzene ring. By combining the information from these complementary techniques, the structure of this compound can be unequivocally established.

Chemical Transformations and Derivatization Strategies Involving Benzenesulfonylmethylsulfanylbenzene

Modification of the Sulfonyl Moiety

The sulfonyl group is a powerful electron-withdrawing moiety and is generally stable. However, under specific conditions, it can undergo transformations. One of the primary reactions involving aryl sulfones is desulfonylation, which involves the cleavage of a carbon-sulfur bond. wikipedia.org This is typically a reductive process.

Another potential modification is the transformation of the sulfonyl group itself. For instance, in related compounds, sulfones have been shown to be replaceable by other substituents, which could significantly broaden the range of accessible derivatives. nih.gov

Table 1: Potential Reactions at the Sulfonyl Moiety

Reaction TypeReagents and ConditionsExpected Outcome
Reductive DesulfonylationActive metals (e.g., Na/Hg, Mg), or other reducing agents. wikipedia.orgCleavage of a C-S bond, replacing the sulfonyl group with hydrogen.
Substitution of Sulfonyl GroupNucleophilic substitution conditions, potentially involving metal catalysis. nih.govReplacement of the entire sulfonyl group with another functional group.

Reactions at the Thioether Linkage

The thioether linkage in benzenesulfonylmethylsulfanylbenzene offers several avenues for chemical modification. Thioethers are known to undergo oxidation, cleavage, and can act as nucleophiles.

Oxidation of the thioether would lead to the corresponding sulfoxide (B87167) and subsequently to the sulfone. This transformation is a common reaction for thioethers.

Cleavage of the C-S bond in the thioether is another significant transformation. Various methods exist for the selective cleavage of C(sp³)–S bonds in thioethers, which could potentially be applied to this compound to yield separate phenylsulfonyl and phenylthio-containing fragments.

Table 2: Potential Reactions at the Thioether Linkage

Reaction TypeReagents and ConditionsExpected Outcome
OxidationOxidizing agents (e.g., H₂O₂, m-CPBA). Formation of the corresponding sulfoxide or sulfone.
C-S Bond CleavageReagents such as NBS or NFSI have been used for selective C(sp³)-S bond cleavage in other thioethers. Cleavage of the thioether bond to yield distinct sulfur-containing molecules.

Aromatic Ring Functionalization

Both benzene (B151609) rings in this compound are subject to electrophilic aromatic substitution. The directing effects of the substituents—the sulfonyl group and the thioether linkage—will govern the position of incoming electrophiles. The benzenesulfonyl group is a strong deactivating and meta-directing group. ebi.ac.uk Conversely, the methylsulfanyl group (part of the thioether) is an activating and ortho-, para-directing group. ebi.ac.uk The interplay of these directing effects would likely lead to complex product mixtures in electrophilic substitution reactions.

Stereochemical Aspects of Transformations

The stereochemical outcomes of reactions involving this compound would be highly dependent on the specific transformation. For reactions occurring at the methylene (B1212753) bridge between the sulfur atoms, the generation of a new stereocenter is possible. For instance, if an asymmetric reaction were to be developed, it could lead to enantiomerically enriched products. Research on related phenyl sulfones has shown that reactions can proceed with high stereoselectivity, with additions occurring preferentially to one face of the ring system. nih.gov

Synthetic Utility as a Building Block in Complex Molecule Synthesis

While specific applications of this compound as a building block are not widely documented, its structure suggests potential utility in organic synthesis. The presence of multiple reactive sites allows for sequential functionalization. For example, the thioether could be manipulated first, followed by reactions on the aromatic rings or modification of the sulfonyl group.

Compounds containing sulfonyl groups are recognized as important structural motifs in medicinal chemistry. rsc.org The ability to introduce and then modify the this compound scaffold could provide access to novel and structurally diverse molecules with potential biological activity. The sulfonyl group can also act as a leaving group in certain reactions, further expanding its synthetic potential. nih.gov

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